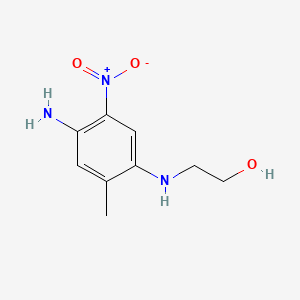
5-(5-Bromo-3-pyridyl)-1H-tetrazole
Descripción general
Descripción
5-(5-Bromo-3-pyridyl)-1H-tetrazole is a useful research compound. Its molecular formula is C6H4BrN5 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Color Tuning in Iridium Complexes
5-(5-Bromo-3-pyridyl)-1H-tetrazole, as part of a class of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, plays a crucial role in color tuning. These complexes exhibit a wide range of redox and emission properties due to the nature of the ancillary tetrazolate ligand. Such complexes are potential candidates for use in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).
Formation of Mn(II) Complexes
Mn(II) complexes containing this compound ligands have been synthesized and characterized by X-ray crystallography. These complexes form extended 2D and 3D structures through hydrogen bonding networks involving water molecules and the tetrazolate residue (Lin et al., 2005).
Coordination Studies with Copper(II), Cobalt(II), and Iron(II)
Isomeric pyridyl-tetrazole ligands, including this compound, have been used to coordinate with metals like Copper(II), Cobalt(II), and Iron(II), resulting in strongly colored solids. These compounds exhibit high-spin metal centers and potential applications in materials science (Bond et al., 2012).
DNA-Binding and Antioxidant Properties
Copper complexes of pyridyl-tetrazole ligands, including derivatives of this compound, have been studied for their DNA-binding and antioxidant properties. These complexes show significant binding affinity to calf thymus DNA and possess potential as therapeutic agents (Reddy et al., 2016).
Photocatalytic Degradation of Organic Dyes
Copper(I) coordination polymer materials based on this compound ligands have been used as photocatalysts for the degradation of organic dyes. These materials offer insights into the structure-property correlation in isomeric materials (Wen et al., 2013).
Tetrazole-Based Coordination Compounds
Neodymium-based coordination compounds using tetrazole-containing carboxylic acid ligands, including this compound, have been synthesized, demonstrating unique structural characteristics and luminescent properties (Zou et al., 2014).
Safety and Hazards
5-(5-Bromo-3-pyridyl)-1H-tetrazole may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin . If it gets into the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
3-bromo-5-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGDASCALCDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400274 | |
| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211943-13-4 | |
| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)
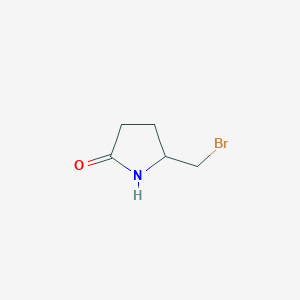
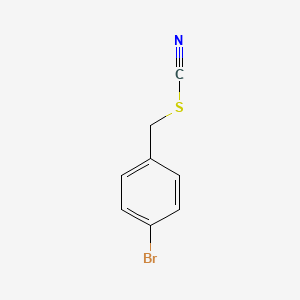


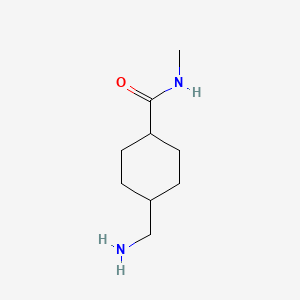
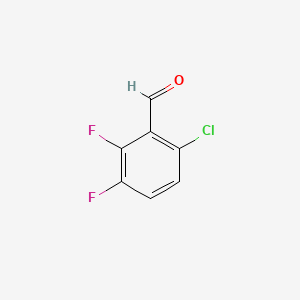
![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
